molecular formula C17H29NO B5207701 N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine

N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine

Cat. No.: B5207701
M. Wt: 263.4 g/mol
InChI Key: NBIFQSVHUHIGDE-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine is an organic compound with the molecular formula C17H29NO This compound is characterized by the presence of an ethylphenoxy group attached to a pentanamine chain, which is further substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine typically involves the reaction of 4-ethylphenol with 1-bromopentane to form 5-(4-ethylphenoxy)pentane. This intermediate is then subjected to a reaction with diethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group or the diethylamine moiety can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(4-ethylphenoxy)propan-1-amine
  • N,N-diethyl-4-(4-ethylphenoxy)butan-1-amine
  • N,N-diethyl-6-(4-ethylphenoxy)hexan-1-amine

Uniqueness

N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-5-(4-ethylphenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-16-10-12-17(13-11-16)19-15-9-7-8-14-18(5-2)6-3/h10-13H,4-9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIFQSVHUHIGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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